molecular formula C13H18BrNO4S B12190107 4-bromo-N-cyclopentyl-2,5-dimethoxybenzenesulfonamide

4-bromo-N-cyclopentyl-2,5-dimethoxybenzenesulfonamide

Cat. No.: B12190107
M. Wt: 364.26 g/mol
InChI Key: QRIFKXQSCHUGJV-UHFFFAOYSA-N
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Description

4-bromo-N-cyclopentyl-2,5-dimethoxybenzenesulfonamide is an organic compound with the molecular formula C13H18BrNO4S. It is a brominated derivative of benzenesulfonamide, featuring a cyclopentyl group and two methoxy groups attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-cyclopentyl-2,5-dimethoxybenzenesulfonamide typically involves the bromination of a precursor compound followed by sulfonamide formation. One common synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and sulfonamide formation processes, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-cyclopentyl-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed

Scientific Research Applications

4-bromo-N-cyclopentyl-2,5-dimethoxybenzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-bromo-N-cyclopentyl-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2,5-dimethoxybenzenesulfonamide
  • N-cyclopentyl-2,5-dimethoxybenzenesulfonamide
  • 4-bromo-N-cyclopentylbenzenesulfonamide

Uniqueness

4-bromo-N-cyclopentyl-2,5-dimethoxybenzenesulfonamide is unique due to the presence of both bromine and cyclopentyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups distinguishes it from other similar compounds and may confer specific properties that are valuable in research and industrial applications .

Properties

Molecular Formula

C13H18BrNO4S

Molecular Weight

364.26 g/mol

IUPAC Name

4-bromo-N-cyclopentyl-2,5-dimethoxybenzenesulfonamide

InChI

InChI=1S/C13H18BrNO4S/c1-18-11-8-13(12(19-2)7-10(11)14)20(16,17)15-9-5-3-4-6-9/h7-9,15H,3-6H2,1-2H3

InChI Key

QRIFKXQSCHUGJV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1Br)OC)S(=O)(=O)NC2CCCC2

Origin of Product

United States

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